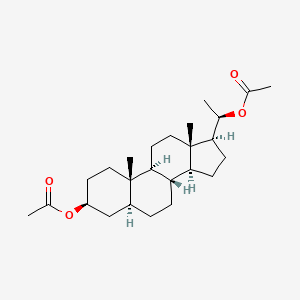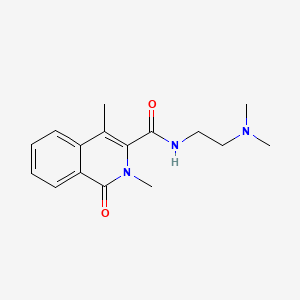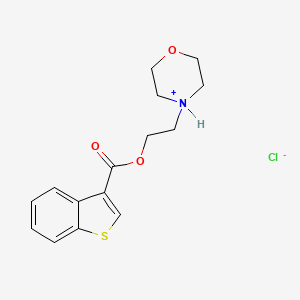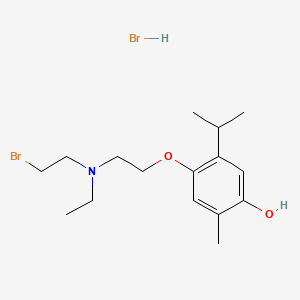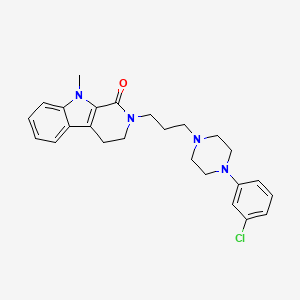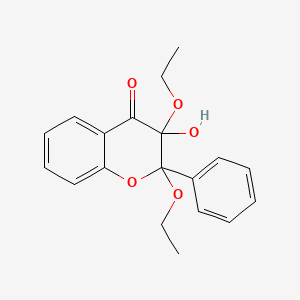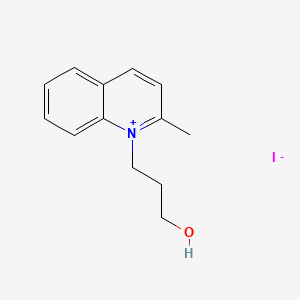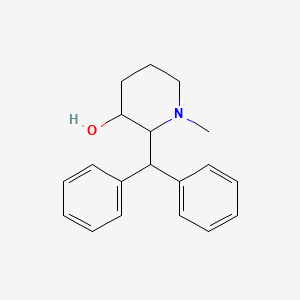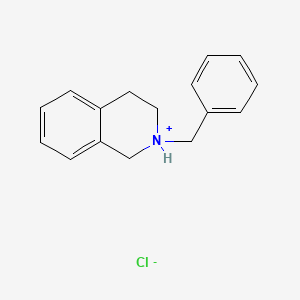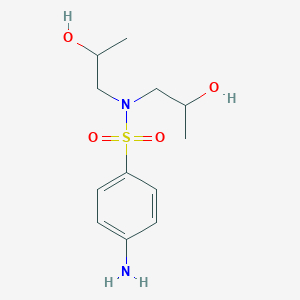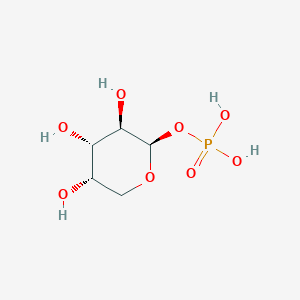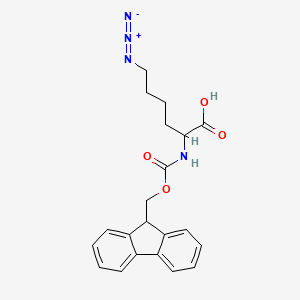
Fmoc-Lys(N)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Lys(N)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a temporary protecting group that can be removed under mild conditions, making it ideal for solid-phase peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(N)-OH typically involves the protection of the amino group of lysine with the Fmoc group. This is achieved by reacting lysine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The product is then purified using techniques such as crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) is commonly used, where the this compound is attached to a resin and the peptide chain is built step-by-step. The use of automated systems allows for high-throughput production and ensures consistency in the quality of the final product .
化学反应分析
Types of Reactions
Fmoc-Lys(N)-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the formation of a free amino group.
Coupling Reactions: The free amino group can react with activated carboxylic acids or esters to form peptide bonds.
Deprotection Reactions: The Fmoc group can be selectively removed without affecting other protecting groups in the molecule.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group.
Carbodiimides (e.g., DIC, EDC): Used as coupling reagents to activate carboxylic acids for peptide bond formation.
Bases (e.g., sodium carbonate): Used to neutralize the reaction mixture and facilitate the protection of the amino group.
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives, peptide chains, and side products from incomplete reactions or side reactions .
科学研究应用
Chemistry
Fmoc-Lys(N)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences, enabling the study of protein structure and function .
Biology
In biological research, this compound is used to create peptide substrates for enzyme assays. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine
This compound is used in the design of peptide-based vaccines and diagnostic tools. Its ability to form stable peptide bonds makes it valuable in the development of novel therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
作用机制
The mechanism of action of Fmoc-Lys(N)-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions .
相似化合物的比较
Similar Compounds
Fmoc-Lys(5-Fam)-OH: A derivative of lysine with a 5-carboxyfluorescein group, used in fluorescence-based assays.
Fmoc-Lys(Dabcyl)-OH: A derivative of lysine with a 4,4-dimethylamino-azobenzene-4’-carboxylic acid group, used as a quencher in fluorescence resonance energy transfer (FRET) assays.
Uniqueness
Fmoc-Lys(N)-OH is unique in its ability to protect the amino group during peptide synthesis while being easily removable under mild conditions. This makes it highly versatile and suitable for a wide range of applications in peptide synthesis, biological research, and industrial production .
属性
IUPAC Name |
6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c22-25-23-12-6-5-11-19(20(26)27)24-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRFTUILPGJJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

